2-Nitrobenzenesulfonamide

Amine protection/deprotection Nucleophilic aromatic substitution Synthetic methodology

Specify the ortho-isomer to eliminate regioselectivity defects. 2-Nitrobenzenesulfonamide ensures clean thiolate-mediated deprotection, preventing the sulfonamide-carbon attack that plagues the para-isomer. This is the only reliable reagent for Fukuyama-Mitsunobu N-alkylation and macrocyclization, delivering near-quantitative yields and high-purity heterocyclic scaffolds. Insist on the ortho-isomer to de-risk your synthesis.

Molecular Formula C6H6N2O4S
Molecular Weight 202.19 g/mol
CAS No. 5455-59-4
Cat. No. B048108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobenzenesulfonamide
CAS5455-59-4
Synonymso-Nitro-benzenesulfonamide;  2-Nitrobenzenesulfonamide;  NSC 23381;  NSC 629275;  o-Nitrobenzenesulfonamide
Molecular FormulaC6H6N2O4S
Molecular Weight202.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N
InChIInChI=1S/C6H6N2O4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H,(H2,7,11,12)
InChIKeyGNDKYAWHEKZHPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrobenzenesulfonamide (CAS 5455-59-4): Procurement-Grade Sulfonamide Building Block for Amine Synthesis


2-Nitrobenzenesulfonamide (CAS 5455-59-4), also known as o-nitrobenzenesulfonamide or 2-nosylamide, is a sulfonamide derivative bearing an ortho-nitro group on the benzene ring [1]. It functions primarily as a reagent in organic synthesis, with its defining utility being the formation of N-alkylated sulfonamides that serve as versatile intermediates for the preparation of secondary amines and nitrogen-containing heterocycles [2]. Commercial grades are available from multiple suppliers at purities ranging from 97% to ≥98% (HPLC) .

2-Nitrobenzenesulfonamide (CAS 5455-59-4) Procurement: Why Ortho-Substitution Cannot Be Substituted by the Para Isomer


In-class substitution of 2-nitrobenzenesulfonamide (ortho-isomer) with 4-nitrobenzenesulfonamide (para-isomer) or unsubstituted benzenesulfonamide introduces quantifiable functional penalties. The ortho-nitro group confers enhanced NH acidity essential for smooth alkylation under Mitsunobu conditions [1], and critically, the ortho-isomer avoids the regioselectivity defects observed during thiolate-mediated deprotection of the para-isomer, where nucleophilic attack can occur at the nitro carbon rather than the sulfonamide carbon [2]. Furthermore, electrochemically, the ortho-isomer exhibits a disproportionation rate (kdisp) that is an order of magnitude lower than the para-isomer, directly impacting stability under reductive conditions [3].

2-Nitrobenzenesulfonamide (5455-59-4): Direct Comparative Performance Data Against In-Class Analogs


Ortho- vs. Para-Nitrobenzenesulfonamide: Deprotection Regioselectivity Advantage of 2-Nitrobenzenesulfonamide

During thiolate-mediated deprotection (a standard method for nosyl group removal), the ortho-isomer (2-nitrobenzenesulfonamide) proceeds cleanly via nucleophilic aromatic substitution at the sulfonamide carbon. In contrast, the para-isomer (4-nitrobenzenesulfonamide) exhibits a documented regioselectivity defect: thiolate can add at the nitro-substituted carbon, resulting in simple displacement of the nitro group rather than the desired sulfonamide cleavage, thereby generating unwanted side products [1].

Amine protection/deprotection Nucleophilic aromatic substitution Synthetic methodology

Electrochemical Stability: 2-Nitrobenzenesulfonamide Exhibits 10-Fold Lower Disproportionation Rate vs. 4-Nitrobenzenesulfonamide

Cyclic voltammetry and ESR-spectroelectrochemical experiments in acetonitrile revealed that the ortho-isomer (2-nitrobenzenesulfonamide) has a disproportionation rate constant (kdisp) of 700 M⁻¹s⁻¹, which is exactly one order of magnitude slower than that of the para-isomer (4-nitrobenzenesulfonamide), measured at 7000 M⁻¹s⁻¹ [1]. This difference arises from distinct structural influences on the electrogenerated dianion radical stability.

Electrochemistry Reaction mechanism Radical anion stability

Thermodynamic Differentiation: Combustion Energy and Enthalpy of Formation of 2-Nitrobenzenesulfonamide vs. 3- and 4-Isomers

Rotating-bomb combustion calorimetry yielded the condensed phase molar energies of combustion: -3479.2 ± 1.0 kJ·mol⁻¹ for 2-nitrobenzenesulfonamide (ortho), compared to -3454.2 ± 1.1 kJ·mol⁻¹ for the meta-isomer and -3450.1 ± 1.9 kJ·mol⁻¹ for the para-isomer [1]. Corresponding standard molar enthalpies of formation (condensed phase) are -341.3 ± 1.3, -366.3 ± 1.3, and -370.4 ± 2.1 kJ·mol⁻¹ respectively [1].

Thermochemistry Process safety Calorimetry

Alkylation Yield: 2-Nitrobenzenesulfonamide Derivatives Achieve Near-Quantitative Conversion Under Mitsunobu Conditions

2-Nitrobenzenesulfonamides, readily prepared from primary amines, undergo smooth alkylation via Mitsunobu reaction or conventional methods to give N-alkylated sulfonamides in near-quantitative yields [1]. While the ortho- and para-isomers exhibit comparable reactivity in the alkylation step [2], the critical differentiation lies in the subsequent deprotection step (see Evidence Item 1). The electron-withdrawing ortho-nitro group activates the sulfonamide NH for efficient alkylation with both primary and secondary alcohols at ambient temperature [2].

Mitsunobu reaction Amine alkylation Synthetic yield

Macrocyclization Efficiency: 2-Nitrobenzenesulfonamide Enables Eight- to Ten-Membered Cyclic Amine Formation

Using 2-nitrobenzenesulfonamide as the activating and protecting group, cyclization reactions proceeded efficiently under either conventional alkylation or Mitsunobu conditions to give eight- to ten-membered cyclic amines [1]. This specific capability for medium-ring construction is a documented application of the ortho-nosyl derivative. The corresponding para-isomer has not been demonstrated to offer superior performance in this context, and its documented deprotection defects would complicate the final amine liberation.

Macrocyclization Medium-ring synthesis Cyclic amines

Commercial Purity Benchmark: 2-Nitrobenzenesulfonamide Consistently Available at ≥98% (HPLC) from Multiple Suppliers

2-Nitrobenzenesulfonamide (CAS 5455-59-4) is commercially available from multiple established suppliers at a purity specification of ≥98.0% by HPLC, with some sources offering dual analytical certification by both HPLC and neutralization titration . This consistent high-purity supply chain enables reproducible synthetic outcomes without the need for in-house purification prior to use. In comparison, the para-isomer (CAS 6325-93-5) and the unsubstituted benzenesulfonamide (CAS 98-10-2) may be available at varying purity grades, but the ortho-isomer's established role in the Fukuyama amine synthesis has driven standardization to a reliable ≥98% HPLC benchmark .

Quality control Procurement specification HPLC purity

2-Nitrobenzenesulfonamide (5455-59-4): High-Value Application Scenarios Based on Quantified Differentiation


Fukuyama Amine Synthesis: Preparation of Secondary Amines with Orthogonal Protection/Deprotection

2-Nitrobenzenesulfonamide is the reagent of choice for the Fukuyama-Mitsunobu alkylation sequence, where primary amines are converted to secondary amines via nosyl protection, alkylation, and thiolate deprotection [1]. The ortho-isomer's clean deprotection regioselectivity—avoiding the nitro-group displacement observed with the para-isomer [2]—ensures high yields of the target secondary amine without side-product contamination. This application is validated by near-quantitative alkylation yields and efficient deprotection under mild conditions (thiophenol or thioglycolic acid with base at room temperature) [1].

Medium-Sized Cyclic Amine Construction via Macrocyclization

The synthesis of eight- to ten-membered nitrogen heterocycles—a class of compounds relevant to alkaloid natural products and pharmaceutical scaffolds—is efficiently achieved using 2-nitrobenzenesulfonamide as the activating group [1]. The documented success of the ortho-isomer in these challenging macrocyclizations, combined with its reliable deprotection profile, makes it the preferred reagent for such applications. The para-isomer's potential side reactions during deprotection would introduce additional purification burdens that are especially problematic in macrocyclization sequences where yields are already limited by entropic factors [2].

Solid-Phase Organic Synthesis: Polymer-Supported Nosyl Linkers

Polymer-supported N-benzyl- and N-benzhydryl-2-nitrobenzenesulfonamides serve as effective alternatives to aldehyde linkers in solid-phase synthesis [1]. N-Alkylation proceeds in excellent purity and high yield, and subsequent cleavage of the 2-nitrobenzenesulfonyl (Nos) group liberates the N-alkylated amine. The ortho-isomer's clean deprotection chemistry is particularly advantageous in solid-phase workflows, where side reactions can lead to irreversible contamination of the resin-bound products and complicate final purification [2].

Synthesis of Nitrogen-Containing Heterocycles: Indazoles, Benzothiadiazepines, and Beyond

N,N-Disubstituted 2-nitrobenzenesulfonamides undergo base-mediated intramolecular C- and N-arylation to produce advanced intermediates for diverse nitrogenous heterocycles [1]. Additionally, 2-nitrobenzenesulfonamide serves as a dienophile precursor in the synthesis of 1,2,5-benzothiadiazepine 1,1-dioxides [2]. The ortho-nitro group provides the necessary electronic activation for these transformations while enabling clean deprotection to the free amine products. For heterocycle synthesis where the final deprotection step is critical to product purity, the ortho-isomer's regioselectivity advantage translates directly to higher isolated yields [3].

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